molecular formula C10H7BrN2 B106941 6-Bromo-2,2'-bipyridine CAS No. 10495-73-5

6-Bromo-2,2'-bipyridine

Cat. No. B106941
CAS RN: 10495-73-5
M. Wt: 235.08 g/mol
InChI Key: NCRIDSGPLISUEU-UHFFFAOYSA-N
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Description

6-Bromo-2,2'-bipyridine is a brominated bipyridine derivative that serves as an important building block in organic synthesis and coordination chemistry. It is a compound of interest due to its potential applications in creating complex molecular structures, including ligands for transition-metal ions, which are relevant in supramolecular chemistry and materials science.

Synthesis Analysis

The synthesis of 6-Bromo-2,2'-bipyridine and its derivatives can be achieved through various methods. For instance, 6,6'-dimethyl-2,2'-bipyridine can be synthesized by reductive homocoupling of 6-bromopicoline using either an Ni·bpy catalyzed electrosynthesis or a catalytic modification of the Ullmann synthesis employing Pd(OAc)2 . Another approach involves the synthesis of 5'-substituted-2,2'-bipyridine-6-carboxylic acid starting from a 6-bromo-2,2'-bipyridine building block, which can be further functionalized to produce mono-, bis-, and tris-tridentate ligands . Additionally, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry, with the ability to undergo efficient transformations under both basic and acidic conditions .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2,2'-bipyridine is characterized by the presence of a bromine atom attached to one of the pyridine rings. This structural feature is crucial for its reactivity and the ability to participate in various chemical reactions. The bromine atom serves as a good leaving group, which is essential for further functionalization of the molecule .

Chemical Reactions Analysis

6-Bromo-2,2'-bipyridine and its derivatives are versatile intermediates that can undergo a range of chemical reactions. For example, 2-amino-5-bromopyridine can be electrocatalytically carboxylated with CO2 to form 6-aminonicotinic acid . The reactivity of bromine atoms in brominated pyridines is also demonstrated by the formation of 2-hydroxy-6-bromopyridine through acid hydrolysis of 2,6-dibromopyridine . Furthermore, Stille-type cross-coupling procedures have been employed to prepare functionalized 2,2'-bipyridines, which are valuable in the field of supramolecular chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2,2'-bipyridine derivatives are influenced by the presence of the bromine atom and the overall molecular structure. These properties determine the compound's solubility, stability, and reactivity, which are critical for its applications in chemical synthesis. For instance, the introduction of solubilizing groups such as hexoxymethyl has been reported to enhance the solubility of brominated bipyridines, making them more suitable for macromolecular and supramolecular applications . The electrochemical behavior of these compounds, such as the reduction peak of 2-amino-5-bromopyridine, is also a key property that can be exploited in synthetic methodologies .

Scientific Research Applications

Synthesis of Ligands and Complexes

6-Bromo-2,2'-bipyridine is utilized in the synthesis of various ligands and complexes. For instance, it has been used in creating flexible polydendate ligands bearing 5′-substituted-6-carboxylic-2,2′-bipyridine subunits, which are pivotal in multitopic ligand preparation (Charbonnière, Weibel, & Ziessel, 2002). Similarly, it has been applied in the development of homoleptic and heteroleptic iron(II) and ruthenium(II) complexes using novel terpyridines (Fallahpour, Neuburger, & Zehnder, 1999).

Preparation of Multifunctionalized Bipyridine Ligands

The compound plays a critical role in preparing multifunctionalized bipyridine ligands. These ligands are valuable in designing oxophilic and anionic sidearms and potentially labeling biological material (Charbonnière, Weibel, & Ziessel, 2002).

Lanthanide Coordination Chemistry

In lanthanide coordination chemistry, amino-bridged 6,6'-disubstituted-2,2'-bipyridine ligands derived from 6-bromo-2,2'-bipyridine have been synthesized. These compounds exhibit interesting luminescence properties, which are significant in biological applications (Mameri, Charbonnière, & Ziessel, 2003).

Macromolecular and Supramolecular Applications

6-Bromo-2,2'-bipyridine serves as a solubilizing building block in macromolecular and supramolecular applications. Its brominated derivatives are valuable in ligand design and macro- or supramolecular applications (Amb & Rasmussen, 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-bromo-6-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRIDSGPLISUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472903
Record name 6-BROMO-2,2'-BIPYRIDINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,2'-bipyridine

CAS RN

10495-73-5
Record name 6-BROMO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-(pyridin-2-yl)pyridine
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Synthesis routes and methods I

Procedure details

2-Tri-n-butylstannylpyridine (3.80 g, 8.2 mmol) was added to a degassed and stirred solution of 2,6-dibromopyridine (2.00 g, 8.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (5 mol %) in tetrahydrofuran (30 ml) under an atmosphere of nitrogen then heated to reflux for 48 h. Solvent was removed in vacuo and purification by chromatography on silica gel eluting with dichloromethane followed by trituration with isohexane gave 6-bromo-2,2′-bipyridine (0.45 g) as a white solid: δH (400 MHz, CDCl3) 7.31-7.34 (1H, m), 7.49 (1H, d), 7.67 (1H, dd), 7.80-7.84 (1H, m), 7.37-8.42 (2H, m), 8.66-8.68 (1H, m); m/z (ES+) 234/236 (M++H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere, a THF (5 ml) solution of bromopyridine (0.5 g) was cooled to −78° C., then a hexane solution of n-butyllithium (1.57 M, 2 ml) was added dropwise thereto, after dropwise, the mixture was stirred at 0° C. for 3 hours. Thereafter, a THF solution of zinc chloride (3.15 g) was added dropwise to the mixture, after dropwise, the mixture was stirred for 3 hours. Next, 2,6-dibromopyridine (0.75 g) and tetrakis(triphenylphosphine)palladium (146 mg) were added to the mixture at room temperature, and the mixture was refluxed for 1 day. After the reaction mixture was allowed to cool, to which was then added water, the mixture was extracted with toluene, the solvent was distilled off, and the residue was purified by silica gel column chromatography, thereby obtaining desired compound as white crystal (0.5 g).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
146 mg
Type
catalyst
Reaction Step One
Quantity
3.15 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
EC Constable, SM Elder, J Healy… - Journal of the Chemical …, 1990 - pubs.rsc.org
2,2′:6′,2″:6″,2‴-Quaterpyridine has been prepared in 40–45% yield by the nickel(0) coupling of a 6-halogeno-2,2′-bipyridine. The reaction initially yields a nickel(II) complex of 2,…
Number of citations: 63 pubs.rsc.org
T Garber, DP Rillema - Synthetic Communications, 1990 - Taylor & Francis
The preparation of 6,6′-dibromo-2,2′-bipyridine and 6-bromo-2,2′-bipyridine are described. The dibromo compound was prepared by way of an improved cuprate synthesis …
Number of citations: 19 www.tandfonline.com
T Norrby, A Börje, L Zhang, B Aakermark… - Acta Chemica …, 1998 - actachemscand.org
Novel synthetic strategies for a series of unsymmetrically substituted 2, 2'-bipyridines have been developed. These bipyridines have found use in some novel homoleptic and …
Number of citations: 55 actachemscand.org
LJ Charbonnière, N Weibel… - The Journal of Organic …, 2002 - ACS Publications
A set of ligands bearing 6-bromo-2,2‘-bipyridine pendant arms attached in the 5‘-position are described. Transformation of the bromo to an ester was performed by a carboethoxylation …
Number of citations: 17 pubs.acs.org
S Mameri, LJ Charbonniere, RF Ziessel - Synthesis, 2003 - thieme-connect.com
Three cognate ligands containing bipyridine carboxylic frameworks were readily prepared under mild conditions from a pivotal 6-bromo-6′-bromomethyl-2, 2′-bipyridine building …
Number of citations: 10 www.thieme-connect.com
C Kaes, A Katz, MW Hosseini - Chemical reviews, 2000 - ACS Publications
The purpose of the present review is to present the diverse variety of molecules comprising at least two 2, 2′-bipyridine units in the form of an exhaustive database. Rather than …
Number of citations: 357 pubs.acs.org
K Araki, T Mutai, Y Shigemitsu, M Yamada… - Journal of the …, 1996 - pubs.rsc.org
6,6′-Diamino-2,2′-bipyridine (1a) has been found to exhibit a strong fluorescence in the near-UV region. Some amino and/or chloro substituted bipyridines (bpys) have been …
Number of citations: 65 pubs.rsc.org
J Uenishi, T Tanaka, K Nishiwaki… - The Journal of …, 1993 - ACS Publications
Pyridines and 2, 2'-bipyridines have been employed as useful ligands in molecular recognition chemistries. Halomethyl-substituted bipyridine or oligopyridine derivatives were required …
Number of citations: 61 pubs.acs.org
S Keller, A Prescimone, H Bolink, M Sessolo… - Dalton …, 2018 - pubs.rsc.org
Heteroleptic [Cu(P^P)(N^N)][PF6] complexes, where N^N is a halo-substituted 2,2′-bipyridine (bpy) and P^P is either bis(2-(diphenylphosphino)phenyl)ether (POP) or 4,5-bis(…
Number of citations: 68 pubs.rsc.org
LJ Charbonnière, N Weibel, RF Ziessel - Synthesis, 2002 - thieme-connect.com
The synthetic scope of asymmetric 5′, 6-disubstituted-2, 2′-bipyridines in the preparation of flexible multitopic ligands has been investigated. The preparation of the pivotal 6-bromo-5…
Number of citations: 9 www.thieme-connect.com

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